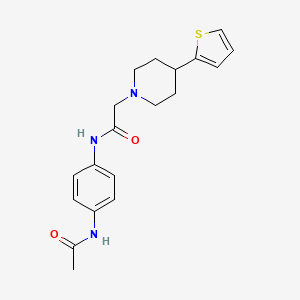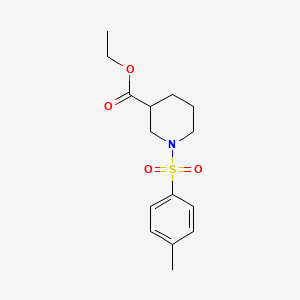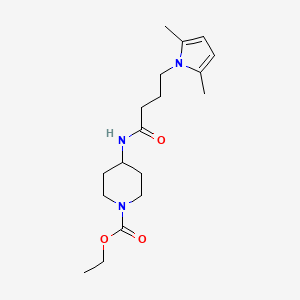
1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "NAPPI" and is known for its ability to modulate the activity of certain receptors in the brain. In
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Activity
Research on derivatives of imidazolidine-2,4-dione, particularly those incorporating naphthalene and piperazine structures, has demonstrated significant potential in the development of novel antidepressant and anxiolytic agents. A study highlighted compounds with high affinity for serotonin receptors, exhibiting promising antidepressant-like effects and anxiolytic-like effects in animal models without affecting locomotor activity. This suggests potential applications in the development of new mental health therapies (Czopek et al., 2010).
Anticonvulsant Agents
Compounds structurally related to the chemical have been evaluated for their anticonvulsant activity. Novel derivatives have shown significant delay in the onset of convulsion and prolongation of survival time in experimental models, compared to standard treatments like phenobarbital. This indicates potential for the development of new anticonvulsant medications (Ghareb et al., 2017).
Chemosensitizers for Antibiotic Resistance
A series of imidazolidine-4-one derivatives were assessed for their ability to enhance the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, including MRSA. Certain derivatives were found to significantly increase the efficacy of β-lactam antibiotics and ciprofloxacin, offering a novel approach to combat antibiotic resistance (Matys et al., 2015).
Antimicrobial Activity
Research into naphthoquinone derivatives has demonstrated potent antifungal and antibacterial properties. These compounds have been synthesized using environmentally friendly methods and evaluated for their effectiveness against various microbial strains. Their promising antifungal and antibacterial activities suggest potential applications in the development of new antimicrobial agents (Tandon et al., 2010).
Propiedades
IUPAC Name |
1-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(17-20-9-6-8-19-7-4-5-12-23(19)20)27-15-13-21(14-16-27)28-18-25(31)29(26(28)32)22-10-2-1-3-11-22/h1-12,21H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJJNFVGMIOOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2742867.png)


![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)



![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)
